molecular formula C17H15N3O2 B12169691 4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide

4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide

Cat. No.: B12169691
M. Wt: 293.32 g/mol
InChI Key: DTNQPFDXDNOUOU-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide typically involves the reaction of quinoline derivatives with pyridine-based compounds. One common method involves the condensation of 4-hydroxyquinoline-3-carboxylic acid with 2-(pyridin-4-yl)ethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute at the pyridine ring.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and pain, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the pyridine moiety.

    2-hydroxyquinoline-3-carboxamide: Differently substituted quinoline derivative.

    N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide: Lacks the hydroxyl group.

Uniqueness

4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl group and the pyridine moiety, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c21-16-13-3-1-2-4-15(13)20-11-14(16)17(22)19-10-7-12-5-8-18-9-6-12/h1-6,8-9,11H,7,10H2,(H,19,22)(H,20,21)

InChI Key

DTNQPFDXDNOUOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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